molecular formula C9H9BrFIO B14022225 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene

5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene

Cat. No.: B14022225
M. Wt: 358.97 g/mol
InChI Key: LVVROCMMPWZIED-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organic compound with the molecular formula C9H9BrFIO and a molecular weight of 358.98 g/mol It is a derivative of benzene, featuring bromine, fluorine, iodine, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the isopropoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is unique due to the combination of bromine, fluorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement of functional groups can result in distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H9BrFIO

Molecular Weight

358.97 g/mol

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrFIO/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5H,1-2H3

InChI Key

LVVROCMMPWZIED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)I)F

Origin of Product

United States

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